An In-depth Technical Guide on the Chemical Properties of 3,5-dibromo-N,N-dimethylpyrazin-2-amine
An In-depth Technical Guide on the Chemical Properties of 3,5-dibromo-N,N-dimethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dibromo-N,N-dimethylpyrazin-2-amine is a halogenated heterocyclic compound belonging to the pyrazine class of molecules. Its structure, featuring a pyrazine ring substituted with two bromine atoms and a dimethylamino group, suggests its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical properties based on available data.
Chemical Properties
The fundamental chemical and physical properties of 3,5-dibromo-N,N-dimethylpyrazin-2-amine are summarized in the table below. These data are primarily sourced from chemical supplier catalogs and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₇Br₂N₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 280.95 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 84539-07-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 80-81 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 300.0 ± 40.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.921 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 0.89 ± 0.10 | --INVALID-LINK-- |
| InChI Key | VZBCSKITGQNOCM-UHFFFAOYSA-N | --INVALID-LINK-- |
Experimental Data
While protocols exist for the synthesis of the related compound, 2-amino-3,5-dibromopyrazine, these methods are not directly applicable to the N,N-dimethylated analog. The synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine would likely involve the bromination of 2-(dimethylamino)pyrazine or the dimethylation of 2-amino-3,5-dibromopyrazine. However, without experimental validation, these remain hypothetical routes.
The lack of published experimental data suggests that this compound is a relatively niche research chemical.
Reactivity and Stability
Information regarding the specific reactivity and stability of 3,5-dibromo-N,N-dimethylpyrazin-2-amine is not available in the surveyed literature. However, based on its structure, the following reactivity patterns can be anticipated:
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Nucleophilic Aromatic Substitution: The bromine atoms on the pyrazine ring are expected to be susceptible to nucleophilic substitution reactions, particularly with strong nucleophiles. This could allow for the introduction of various functional groups at the 3- and 5-positions.
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Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds could serve as handles for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.
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Stability: The compound should be stored under inert gas (nitrogen or argon) at 2-8°C, as indicated by supplier information[1]. This suggests that it may be sensitive to air, moisture, or elevated temperatures.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or pharmacological relevance of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. Consequently, no signaling pathways involving this specific compound can be described or visualized. The biological effects of pyrazine derivatives can be diverse, and any potential activity of this compound would require experimental investigation.
Logical Workflow for Characterization
In the absence of established experimental workflows for this compound, a logical approach for its synthesis and characterization is proposed below. This workflow is a standard procedure in synthetic chemistry for the preparation and validation of a novel compound.
Caption: Proposed workflow for the synthesis and characterization of 3,5-dibromo-N,N-dimethylpyrazin-2-amine.
Conclusion
3,5-dibromo-N,N-dimethylpyrazin-2-amine is a chemical compound with established basic properties but a significant lack of in-depth experimental data in the public domain. Its structure suggests potential for further chemical modifications and applications in various fields of research. However, a thorough experimental investigation is required to elucidate its synthesis, reactivity, spectral characteristics, and biological activity. This guide serves as a summary of the currently available information and a starting point for researchers interested in exploring the chemistry of this compound.
